3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine 3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 1327529-42-9
VCID: VC11840591
InChI: InChI=1S/C19H18N4O4/c1-25-15-7-3-6-14(16(15)26-2)19(24)23-10-13(11-23)18-21-17(22-27-18)12-5-4-8-20-9-12/h3-9,13H,10-11H2,1-2H3
SMILES: COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol

3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

CAS No.: 1327529-42-9

Cat. No.: VC11840591

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine - 1327529-42-9

Specification

CAS No. 1327529-42-9
Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
IUPAC Name (2,3-dimethoxyphenyl)-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C19H18N4O4/c1-25-15-7-3-6-14(16(15)26-2)19(24)23-10-13(11-23)18-21-17(22-27-18)12-5-4-8-20-9-12/h3-9,13H,10-11H2,1-2H3
Standard InChI Key OZYBTCCFPNEPOO-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct heterocyclic components:

  • Pyridine ring: A six-membered aromatic nitrogen heterocycle providing planar rigidity and π-π stacking capabilities .

  • 1,2,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding potential .

  • Azetidine: A four-membered saturated nitrogen ring, contributing conformational constraint and enhanced bioavailability .

The 2,3-dimethoxybenzoyl group attached to the azetidine nitrogen introduces electron-donating methoxy substituents, which may enhance membrane permeability and target affinity .

Physicochemical Data

PropertyValue
Molecular FormulaC19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4
Molecular Weight366.4 g/mol
IUPAC Name(2,3-dimethoxyphenyl)-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4
LogP (Predicted)2.1–2.5
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The compound’s moderate lipophilicity (LogP ~2.3) and absence of ionizable groups at physiological pH suggest favorable blood-brain barrier penetration, a trait observed in structurally related CNS agents .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multistep sequence:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Azetidine Coupling: Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the azetidine moiety.

  • Benzoylation: Acylation of the azetidine nitrogen with 2,3-dimethoxybenzoyl chloride.

Key intermediates are purified via column chromatography, with yields optimized by controlling reaction temperatures (60–120°C) and catalysts such as Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 .

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR confirms methoxy signals at δ 3.85–3.90 ppm and azetidine protons as multiplet δ 3.50–4.20 ppm.

  • IR: Stretching vibrations at 1650 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N), and 1250 cm1^{-1} (C-O).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 367.1 [M+H]+^+.

Biological Activity and Mechanisms

Anticancer Activity

Pyridine-oxadiazole hybrids exhibit cytotoxic effects via PARP1 inhibition and DNA damage induction. For example, analog 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone shows IC50_{50} values of 0.57 µM in leukemia cells . The dimethoxybenzoyl group may enhance topoisomerase inhibition, as seen in camptothecin derivatives .

Neurological Applications

Azetidine-containing compounds exhibit high affinity for σ1_1 receptors (Ki_i: 1.45–29.2 nM), implicating potential roles in neuropathic pain and cognitive disorders . The 2,3-dimethoxy substitution pattern mirrors serotonin receptor modulators, suggesting possible CNS activity .

Structure-Activity Relationships (SAR)

  • Oxadiazole Modification: Replacement with 1,3,4-oxadiazole decreases metabolic stability but improves solubility .

  • Azetidine Substitution: N-Benzyl analogs show 5–10× higher σ1_1 receptor affinity than N-alkyl derivatives .

  • Methoxy Positioning: 2,3-Dimethoxy groups optimize steric and electronic interactions with acetylcholinesterase’s peripheral anionic site .

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